molecular formula C9H9ClO2 B1456644 Methyl 2-chloro-5-methylbenzoate CAS No. 16220-95-4

Methyl 2-chloro-5-methylbenzoate

Cat. No. B1456644
CAS RN: 16220-95-4
M. Wt: 184.62 g/mol
InChI Key: DLULLCMISBPNTK-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-methylbenzoate” consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group . The InChI key for this compound is DLULLCMISBPNTK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-methylbenzoate” is a solid at room temperature . It has a molecular weight of 184.62 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Drug Delivery Applications of Metal-Organic Frameworks (MOFs)

  • Scientific Field : Biomedical Engineering .
  • Application Summary : Methyl 2-chloro-5-methylbenzoate is used in the synthesis of Metal-Organic Frameworks (MOFs) and their nanoscale counterparts (NMOFs). These structures have exceptional physicochemical properties and are being exploited for various applications, including drug delivery .
  • Methods of Application : MOFs and NMOFs are synthesized in a building block fashion, where inorganic building units (metal ion vertices or clusters) are interconnected by organic building units (organic linker molecules) by a self-assembly process .
  • Results or Outcomes : As drug carriers, MOFs and NMOFs offer high drug loading capacity and controlled release at the target site .

Catalytic Hydrogenation of Methyl Benzoate to Benzyl Aldehyde

  • Scientific Field : Chemical Engineering .
  • Application Summary : Methyl 2-chloro-5-methylbenzoate is used as a raw material in the synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics .
  • Methods of Application : The synthesis of benzaldehyde is achieved through a one-step catalytic hydrogenation using Methyl 2-chloro-5-methylbenzoate. A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method .
  • Results or Outcomes : The optimized reaction temperature was found to be 360 °C. The catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .

Safety And Hazards

“Methyl 2-chloro-5-methylbenzoate” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when handling this compound, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULLCMISBPNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-methylbenzoate

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-methylbenzoic acid (4.0 g, 23.4 mmol) in methanol (50 mL) and a few drops of concentrated sulfuric acid were stirred at reflux for 5 hours. After cooling to room temperature, methanol was evaporated. The residue was dissolved in ethyl acetate (50 mL). The solution was extracted with saturated NaHCO3 (3×50 mL). The organic layer was dried over MgSO4, filtered, evaporated, and dried in vacuo, affording methyl 2-chloro-5-methylbenzoate (3.07 g, 71% yield). The product was used without further purification.
Quantity
4 g
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50 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-5-methyl-benzoic acid (3.0 g, 17.6 mmol) in dichloromethane (50 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 10 ml, 20 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 1 hour, methanol (20 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (200 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure to provide methyl 2-chloro-5-methyl-benzoate (3.2 g, 100% yield).
Quantity
3 g
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50 mL
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10 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Sandilands - 1980 - macsphere.mcmaster.ca
… The required compounu is methyl 2-chloro-5-methylbenzoate 31, which was found to be readily made ,......, £rom the commercially available ?-arrdno-5-methyl benzoic acid 27. …
Number of citations: 0 macsphere.mcmaster.ca

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